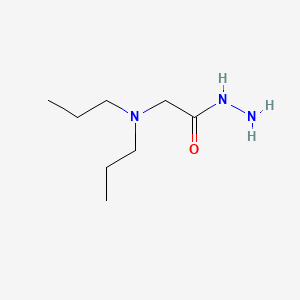

2-(Dipropylamino)acetohydrazide

Description

Historical Context and Evolution of Hydrazide Chemistry

The field of hydrazide chemistry has a rich history dating back to the late 19th century. The journey began with the discovery of the parent molecule, hydrazine (B178648). In 1887, German chemist Theodor Curtius was the first to synthesize hydrazine. hydrazine.com His work laid the groundwork for the exploration of its derivatives. weebly.comwikipedia.org

A pivotal moment in the evolution of this field was the work of Emil Fischer in 1883. Fischer discovered that phenylhydrazine reacts with aldehydes and ketones to form well-defined crystalline compounds he named hydrazones. wikipedia.orgwikipedia.orgchemeurope.combyjus.com This reaction, now famously known as the Fischer indole synthesis, became a fundamental method for preparing indoles, a core structure in many natural products and pharmaceuticals. wikipedia.orgchemeurope.combyjus.com

The discovery of the therapeutic potential of isonicotinic acid hydrazide (isoniazid) as a treatment for tuberculosis marked a significant milestone, propelling further research into the biological activities of hydrazide derivatives. hygeiajournal.com This led to the synthesis and investigation of a vast number of hydrazide-hydrazones with a wide spectrum of pharmacological activities. hygeiajournal.comtpcj.org

Another key development was the Curtius rearrangement, discovered by Theodor Curtius in 1885. This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to amines, carbamates, or ureas. nih.govnih.govwikipedia.org The synthesis of the necessary acyl azide intermediate often proceeds through a hydrazide, highlighting the integral role of hydrazides in this important transformation. nih.gov

Significance within Organic Chemistry and Synthetic Methodologies

Hydrazides are highly versatile and valuable building blocks in organic synthesis. mdpi.comrjptonline.org Their utility stems from the presence of the reactive -CONHNH2 functional group, which can participate in a wide array of chemical transformations. mdpi.comrjptonline.org

One of the most common applications of hydrazides is in the synthesis of hydrazones through condensation reactions with aldehydes and ketones. mdpi.com These hydrazones are not merely derivatives but are crucial intermediates for the construction of various heterocyclic compounds, such as pyrazoles, 1,3,4-oxadiazoles, and azetidinones. mdpi.commdpi.com The hydrazide-hydrazone moiety (-CO-NH-N=C) is a key pharmacophore in many biologically active molecules. tpcj.orgmdpi.com

Hydrazides are fundamental to the Curtius rearrangement, providing a pathway to amines and related functional groups from carboxylic acids. nih.govnih.gov They also serve as precursors for the synthesis of sulfonyl hydrazides, which are important reagents in their own right, for instance, in the Shapiro reaction. researchgate.netnih.gov

Modern synthetic methodologies have also embraced hydrazides. For example, microwave-assisted, solvent-free methods have been developed for the efficient and environmentally friendly synthesis of hydrazides. researchgate.net

Common Synthetic Routes to Hydrazides

| Starting Material | Reagent | Reaction Type |

|---|---|---|

| Esters | Hydrazine Hydrate | Hydrazinolysis |

| Acyl Chlorides | Hydrazine | Acylation |

Current Research Landscape and Future Directions for Hydrazide Compounds

The research landscape for hydrazide compounds remains vibrant and continues to expand, particularly in the realm of medicinal chemistry. acs.orgipindexing.comnih.gov Scientists are actively exploring hydrazide derivatives for a wide range of therapeutic applications. tpcj.orgmdpi.comiscientific.org

Key Areas of Current Research:

Antimicrobial and Antifungal Agents: Many newly synthesized hydrazide-hydrazones are being screened for their activity against various bacterial and fungal strains. researchgate.netasianpubs.orgresearchgate.net

Anticancer Therapeutics: The hydrazide scaffold is being incorporated into novel compounds designed to target cancer cells. acs.org Recent studies have highlighted the potential of hydrazide-based histone deacetylase (HDAC) inhibitors. acs.orgnih.gov

Antiviral and Anti-inflammatory agents: Research is ongoing to develop hydrazide derivatives with antiviral and anti-inflammatory properties. hygeiajournal.comipindexing.com

Green Chemistry: There is a growing emphasis on developing sustainable and efficient methods for the synthesis of hydrazides, such as microwave-assisted and solvent-free reactions. researchgate.net

Materials Science: Hydrazides are also finding applications in the development of new polymers and materials. mdpi.com

Future Directions:

The future of hydrazide research is poised to focus on the rational design of new molecules with enhanced biological activity and improved pharmacokinetic profiles. tpcj.orgresearchgate.net A deeper understanding of the structure-activity relationships of hydrazide derivatives will enable the development of more potent and selective therapeutic agents. tpcj.org The exploration of novel synthetic routes that are both efficient and environmentally benign will also be a key area of focus. researchgate.net Furthermore, the application of hydrazides as versatile synthons in the total synthesis of complex natural products is expected to continue to grow. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(dipropylamino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O/c1-3-5-11(6-4-2)7-8(12)10-9/h3-7,9H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXTXJCVFAWXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181032 | |

| Record name | Glycine, N,N-dipropyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2644-34-0 | |

| Record name | N,N-Dipropylglycine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N,N-dipropyl-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-dipropyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Dipropylamino Acetohydrazide

Established Synthetic Pathways for Acetohydrazide Formation

Traditional synthetic routes to acetohydrazides are well-documented and rely on fundamental organic reactions. These pathways are characterized by their reliability and have been widely applied to a variety of substrates.

Ester-Hydrazine Condensation Approaches

The most common and direct method for the synthesis of acetohydrazides is the condensation reaction between an ester and hydrazine (B178648) hydrate. This nucleophilic acyl substitution reaction is a standard procedure for forming the hydrazide bond. In the context of 2-(dipropylamino)acetohydrazide, the precursor would be an alkyl 2-(dipropylamino)acetate.

The general reaction involves refluxing the corresponding ester with hydrazine hydrate, often in an alcohol solvent such as ethanol (B145695). For instance, the synthesis of similar N-substituted acetohydrazides, like 2-(N-piperidinyl)acetic acid hydrazide, has been achieved by reacting the ethyl ester of the corresponding acid with hydrazine hydrate in ethanol under reflux for several hours. nih.gov The reaction mixture is then typically worked up to isolate the hydrazide product. The yield for such reactions can be quite high, with reports of up to 95.9% for analogous compounds. nih.gov

Factors influencing the success of this reaction include the nature of the ester (methyl or ethyl esters are common), the amount of hydrazine hydrate used (often in excess), and the reaction temperature and time.

Table 1: Representative Conditions for Ester-Hydrazine Condensation

| Precursor Ester | Reagents | Solvent | Conditions | Yield | Reference |

| Ethyl 2-(N-piperidinyl)acetate | Hydrazine Hydrate | Ethanol | Reflux, 2h | 95.9% | nih.gov |

| Methyl/Ethyl α- or β-aminoacids | Hydrazine Hydrate | Ethanol | Reflux, several hours | - | nih.gov |

Note: Data presented is for analogous compounds due to the absence of specific literature for this compound.

Preparative Routes from Carboxylic Acid Derivatives

While ester hydrazinolysis is the most prevalent method, other carboxylic acid derivatives can also serve as precursors for hydrazide synthesis. These methods often involve the activation of the carboxylic acid to facilitate the reaction with hydrazine.

One such approach involves the use of N',N'-dibenzylhydrazide (DBH) as a protecting group for the carboxyl function. In peptide synthesis involving dipropylglycine, the free hydrazide was obtained through the catalytic reduction of a Tfa-Dpg-NHNH(Bzl)₂ precursor. nih.gov This method, while effective, is more complex and typically employed in the context of multi-step peptide synthesis to avoid side reactions. nih.gov

Another general strategy involves the conversion of a carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, which can then readily react with hydrazine. However, these methods are less common for simple acetohydrazide preparations due to the ready availability of the corresponding esters.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methodologies. This has led to the exploration of advanced techniques and a greater emphasis on green chemistry principles in hydrazide synthesis.

Microwave-Assisted Synthesis in Hydrazide Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of various heterocyclic compounds, including those derived from hydrazides, has been well-documented. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| DBU-catalyzed tandem annulation | 2 hours | 3 minutes | Significant | nih.gov |

| Synthesis of 2-quinolinone-fused γ-lactones | 4 hours | 10 seconds | Significant | nih.gov |

Note: This table illustrates the general advantages of microwave synthesis in related chemical transformations.

Solvent Selection and Reaction Optimization for Enhanced Yields

The principles of green chemistry encourage the use of safer solvents and the optimization of reaction conditions to maximize efficiency and minimize waste. In hydrazide synthesis, the choice of solvent can impact reaction rate, yield, and ease of product isolation. Ethanol is a commonly used solvent due to its effectiveness and relatively low toxicity.

Reaction optimization may involve adjusting the stoichiometry of reactants, the reaction temperature, and the catalyst (if any). For instance, in the DBU-catalyzed tandem annulation of arylhydrazonopropanals, the reaction was optimized to proceed at 40°C, which is a relatively mild condition. nih.gov

Furthermore, solid-phase synthesis techniques have been developed for the preparation of peptide hydrazides. explorationpub.comrsc.org These methods involve attaching the initial building block to a solid support (resin) and carrying out the synthesis in a stepwise manner. This approach simplifies purification, as excess reagents and byproducts can be washed away, and can be adapted for library synthesis of hydrazide derivatives. nih.gov While more complex than solution-phase synthesis, it offers advantages in terms of purity and potential for automation.

Chemical Reactivity and Derivatization of 2 Dipropylamino Acetohydrazide

Condensation Reactions Leading to Hydrazone Formation

The primary reactivity of the acetohydrazide moiety involves condensation with carbonyl compounds, a fundamental reaction in organic synthesis. numberanalytics.com This process leads to the formation of hydrazones, a class of compounds characterized by the R₁R₂C=NNHR₃ structure. soeagra.com

Reactivity with Aldehydes and Ketones

The terminal nitrogen atom of the hydrazide group in 2-(Dipropylamino)acetohydrazide exhibits strong nucleophilicity, enabling it to readily react with the electrophilic carbon atom of aldehydes and ketones. chemtube3d.comchemguide.co.uk This acid-catalyzed addition-elimination reaction results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the corresponding N-acylhydrazone and a molecule of water as the sole byproduct. soeagra.comyoutube.com

The reaction is general and applicable to a wide range of aliphatic and aromatic aldehydes and ketones. researchgate.netnih.gov The specific aldehyde or ketone used determines the substituent on the azomethine carbon of the resulting hydrazone. For instance, reacting an acetohydrazide with substituted benzaldehydes produces hydrazones with various aryl groups. researchgate.net The products of these reactions are often crystalline solids, which facilitates their purification and characterization. soeagra.comlibretexts.org

| Reactant 1 (Hydrazide) | Reactant 2 (Carbonyl) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Generic Acetohydrazide | Aldehyde (R-CHO) | Acid catalyst (e.g., acetic acid), Solvent (e.g., ethanol), Reflux | Aldehyde N-acylhydrazone | nih.gov |

| Generic Acetohydrazide | Ketone (R-CO-R') | Acid catalyst, Solvent, Reflux | Ketone N-acylhydrazone | soeagra.com |

| 2-(phenylamino)acetohydrazide | 2-hydroxybenzaldehyde | Ethanol (B145695), Reflux | N'-(2-hydroxybenzyl)-2-(phenylamino)acetohydrazide | researchgate.net |

| Cyanoacetyl hydrazine (B178648) | 3-acetylpyridine | Ethanol, Acetic acid | Hydrazide-hydrazone derivative | mdpi.com |

Mechanistic Insights into Hydrazone Synthesis

The formation of a hydrazone from a hydrazide and a carbonyl compound proceeds through a well-established two-step addition-elimination mechanism, which is typically acid-catalyzed. numberanalytics.comsoeagra.com

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine (-NH₂) of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.com This step is facilitated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The attack results in the formation of a tetrahedral intermediate known as a carbinolamine. soeagra.com

Dehydration (Elimination): The carbinolamine intermediate is unstable and undergoes dehydration. Proton transfer from the nitrogen to the oxygen atom converts the hydroxyl group into a good leaving group (-OH₂⁺). soeagra.com Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone. numberanalytics.com The dehydration step is often the rate-determining step of the reaction. nih.gov

Cyclization Reactions for Heterocycle Formation

The hydrazide and hydrazone derivatives of this compound are valuable intermediates for the synthesis of a variety of heterocyclic compounds. The presence of multiple nitrogen atoms and the reactive C=N bond allows for intramolecular or intermolecular cyclization reactions to form stable five- and six-membered rings.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a significant class of five-membered aromatic heterocycles that can be synthesized from acetohydrazide precursors. Several methods are employed for this transformation:

Cyclization with Carbon Disulfide: A common route involves the reaction of the acetohydrazide with carbon disulfide in a basic medium (like potassium hydroxide) to form a dithiocarbazate salt. Subsequent heating of this intermediate leads to dehydrosulfurization and cyclization to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com

Dehydrative Cyclization with Acids: Acetohydrazides can be condensed with various carboxylic acids in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), to directly form 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comnih.gov

Oxidative Cyclization of Hydrazones: N-acylhydrazones, formed from the condensation of the hydrazide with aldehydes, can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. Reagents like copper(II) triflate have been used to catalyze this transformation. jchemrev.com

Cyclodesulfurization of Thiosemicarbazides: An acetohydrazide can be converted to a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. This thiosemicarbazide intermediate can then be cyclized to a 2-amino-1,3,4-oxadiazole using various coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or by treatment with reagents like iodine in the presence of a base. jchemrev.comluxembourg-bio.com

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Aroylhydrazide | 1. CS₂, KOH; 2. Acidification | 5-Aryl-1,3,4-oxadiazole-2-thiol | jchemrev.com |

| Naphthofuran-2-hydrazide | p-Aminobenzoic acid, POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Thiosemicarbazide derivative | TBTU, DIEA | 2-Amino-1,3,4-oxadiazole | luxembourg-bio.com |

| 2-(4-nitrophenoxy)acetohydrazide | Acetic Anhydride | Acetylated oxadiazole derivative | njppp.com |

Formation of 1,2,4-Triazine (B1199460) and Pyrimidine Scaffolds

The hydrazide functionality is a key precursor for constructing six-membered nitrogen-containing heterocycles like 1,2,4-triazines and pyrimidines.

1,2,4-Triazines: These heterocycles can be synthesized by the condensation of hydrazide derivatives with α-dicarbonyl compounds. nih.gov For example, the condensation of an acetohydrazide with a 1,2-diketone followed by cyclization can lead to the formation of a 1,2,4-triazine ring. organic-chemistry.org Another approach involves the reaction of hydrazide derivatives with chloroacetamide, which can lead to the formation of 1,2,4-triazin-5-one structures. scispace.com Tandem cyclization reactions provide an efficient, one-pot synthesis method for these compounds. sioc-journal.cn

Pyrimidine Scaffolds: The synthesis of pyrimidines from acetohydrazide precursors is less direct and often involves multiple steps. One potential pathway involves the initial formation of a hydrazone, which is then reacted with a suitable three-carbon synthon, such as an α,β-unsaturated ketone or a β-dicarbonyl compound, under specific conditions. nih.gov For example, reactions of electron-deficient 1,3,5-triazines with ketones can yield highly functionalized pyrimidines through a cascade of Diels-Alder and retro-Diels-Alder reactions. pku.edu.cn

Exploration of Thiazole (B1198619) and Pyrazole (B372694) Derivatives

The hydrazone derivatives of this compound serve as versatile intermediates for synthesizing five-membered heterocycles containing two heteroatoms, such as pyrazoles and thiazoles.

Pyrazole Derivatives: Pyrazoles are commonly synthesized via the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine or hydrazone and a 1,3-dicarbonyl compound (e.g., acetylacetone). youtube.com The hydrazone derived from this compound can react with such β-dicarbonyl compounds, where a cyclocondensation reaction affords a substituted pyrazole. nih.govnih.gov α,β-Unsaturated ketones (chalcones) are also common starting materials that react with hydrazides to form pyrazoline intermediates, which can then be aromatized to pyrazoles. nih.govresearchgate.net

Thiazole Derivatives: The synthesis of thiazoles from an acetohydrazide precursor typically proceeds via a thiosemicarbazide intermediate, analogous to the Hantzsch thiazole synthesis. researchgate.net The acetohydrazide is first reacted with phenyl isothiocyanate to form the corresponding N-acylthiosemicarbazide. mdpi.com This intermediate is then cyclized by reaction with an α-haloketone (e.g., phenacyl bromide). The reaction involves the nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by intramolecular condensation and dehydration to form the thiazole ring. mdpi.comfabad.org.tr

Other Heterocyclic Annulations

Beyond the more common cyclizations, the hydrazide functionality of this compound can participate in a variety of other annulation reactions to form diverse heterocyclic rings. These reactions often involve condensation with bifunctional electrophiles, leading to the construction of five-, six-, or even seven-membered heterocyclic systems.

For instance, the reaction of hydrazides with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. libretexts.org The mechanism typically involves the initial formation of a hydrazone intermediate through the reaction of the more reactive carbonyl group with the terminal nitrogen of the hydrazide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity pattern of hydrazides suggests its capability to undergo similar transformations.

Similarly, the synthesis of pyridazinone derivatives can be achieved through the reaction of hydrazides with γ-ketoacids or related dicarbonyl compounds. libretexts.orgresearchgate.net These reactions proceed via cyclocondensation, where the hydrazide moiety reacts with the two carbonyl functionalities to form the six-membered pyridazinone ring.

The reaction of hydrazides with carbon disulfide in the presence of a base is a known route to 1,3,4-oxadiazole-2-thiones or 1,3,4-thiadiazole (B1197879) derivatives, depending on the reaction conditions and subsequent cyclization steps. researchgate.netresearchgate.net The initial step involves the formation of a dithiocarbazate salt, which can then undergo intramolecular cyclization.

Functional Group Transformations and Modifications of the Hydrazide Moiety

The hydrazide group of this compound is amenable to various functional group transformations, allowing for the synthesis of a wide array of derivatives with potentially altered chemical and biological properties.

One of the most common modifications is acylation , which involves the reaction of the hydrazide with acylating agents such as acid chlorides or anhydrides. youtube.comwikipedia.org This reaction typically occurs at the terminal, more nucleophilic nitrogen atom of the hydrazide to form N-acylhydrazides. The reaction conditions can influence the outcome, and in some cases, diacylation may occur. nih.gov

Sulfonylation of hydrazides, reacting them with sulfonyl chlorides, leads to the formation of N-sulfonylhydrazides. This transformation introduces a sulfonamide linkage, which can significantly impact the electronic and steric properties of the molecule. Electrochemical methods have also been developed for the C-H sulfonylation of hydrazone derivatives, showcasing modern approaches to functionalization.

Furthermore, the hydrazide can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are often stable, crystalline compounds and can serve as intermediates for further synthetic transformations or be the final target molecules themselves.

The table below summarizes the potential functional group transformations of the hydrazide moiety in this compound, based on the general reactivity of hydrazides. It is important to note that specific experimental data for these reactions with this compound is not widely reported.

Interactive Data Table: Potential Functional Group Transformations of this compound

| Transformation | Reagent Example | Product Type | General Reaction Conditions |

| Acylation | Acetyl chloride | N'-acetyl-2-(dipropylamino)acetohydrazide | Typically in the presence of a base to neutralize the formed HCl. |

| Sulfonylation | p-Toluenesulfonyl chloride | N'-(p-tolylsulfonyl)-2-(dipropylamino)acetohydrazide | Often carried out in a suitable solvent with a base. |

| Hydrazone Formation | Benzaldehyde | N'-benzylidene-2-(dipropylamino)acetohydrazide | Usually requires heating in a suitable solvent, sometimes with acid or base catalysis. |

Spectroscopic and Structural Characterization of 2 Dipropylamino Acetohydrazide and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key analytical tool for identifying functional groups within a molecule. By analyzing the absorption of infrared radiation, specific bonds and their environments can be determined.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups of 2-(Dipropylamino)acetohydrazide. The FT-IR spectrum reveals distinct vibrational bands corresponding to the various bonds present in the molecule.

The primary functional groups in this compound are the amine, the amide (specifically, a hydrazide), and the alkyl chains. The N-H stretching vibrations of the hydrazide's terminal NH2 group typically appear as a broad signal in the region of 3350-3180 cm⁻¹. The carbonyl (C=O) stretching vibration of the hydrazide group, known as the Amide I band, is expected to produce a strong, sharp absorption peak around 1655 cm⁻¹. researchgate.net The N-H bending vibration, or Amide II band, is typically observed near 1614 cm⁻¹. researchgate.net

Furthermore, the C-N stretching vibrations from the dipropylamino group and the hydrazide moiety are expected in the 1200-1370 cm⁻¹ range. researchgate.netderpharmachemica.com The aliphatic C-H stretching vibrations from the propyl groups would be visible in the 2850-2960 cm⁻¹ region. The presence and position of these bands provide confirmatory evidence for the compound's structure. In related amide structures, it has been noted that the solvent polarity can influence the position of these peaks, with more polar solvents causing a blue shift (to higher energy). tsijournals.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristic |

|---|---|---|---|

| Hydrazide (R-NH-NH₂) | N-H Stretch | 3350 - 3180 | Broad |

| Hydrazide (C=O) | C=O Stretch (Amide I) | ~1655 | Strong, Sharp |

| Hydrazide (N-H) | N-H Bend (Amide II) | ~1614 | Moderate |

| Amine/Amide | C-N Stretch | 1370 - 1200 | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

Proton Nuclear Magnetic Resonance (¹H-NMR)

In the ¹H-NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment.

The six protons of the two terminal methyl (-CH₃) groups of the propyl chains would likely appear as a triplet at the most upfield position, typically around 0.9 ppm. The four protons of the middle methylene (B1212753) (-CH₂-) groups would appear as a multiplet (expected to be a sextet) around 1.5-1.6 ppm due to coupling with the adjacent methyl and methylene protons. The four protons of the methylene groups attached to the tertiary nitrogen (N-CH₂-) are expected to produce a triplet around 2.4-2.5 ppm.

The methylene protons situated between the tertiary amine and the carbonyl group (-N-CH₂-C=O) would likely appear as a distinct singlet further downfield, estimated around 3.1-3.2 ppm, due to the deshielding effects of both the nitrogen and the carbonyl group. The protons on the hydrazide nitrogen atoms (-NH-NH₂) are expected to appear as broad singlets, which can be exchangeable with D₂O. The NH proton may appear around 8.0-9.0 ppm, while the NH₂ protons could be in the 4.0-5.0 ppm range, though their chemical shifts are highly dependent on solvent and concentration.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Environment | Number of Protons | Expected Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|---|

| -CH₂-CH₃ | 6H | ~0.9 | Triplet (t) |

| -CH₂-CH₂ -CH₃ | 4H | ~1.5 | Multiplet (m) or Sextet |

| N-CH₂ -CH₂- | 4H | ~2.5 | Triplet (t) |

| N-CH₂ -C=O | 2H | ~3.2 | Singlet (s) |

| -NH-NH₂ | 2H | 4.0 - 5.0 | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct carbon signals are anticipated.

The carbonyl carbon (C=O) of the hydrazide group is expected to be the most deshielded, appearing significantly downfield, typically in the range of 165-175 ppm. researchgate.net The carbon of the methylene group adjacent to the carbonyl (N-C H₂-C=O) would likely resonate around 55-60 ppm. The carbons of the propyl groups would show distinct signals: the terminal methyl carbon (-C H₃) would be the most shielded, appearing around 11-12 ppm. The middle methylene carbon (-C H₂-) would be found around 20-22 ppm, and the methylene carbon directly attached to the nitrogen (N-C H₂-) would be further downfield, around 50-55 ppm, due to the electronegativity of the nitrogen atom.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C =O | 165 - 175 |

| N-C H₂-C=O | 55 - 60 |

| N-C H₂-CH₂- | 50 - 55 |

| -CH₂-C H₂-CH₃ | 20 - 22 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), a molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of these fragments is then detected. For this compound (Molecular Weight: 173.27 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 173.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A characteristic fragmentation for N-alkyl amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. In this case, cleavage of the bond between the first and second carbon of a propyl group would result in the loss of an ethyl radical (•C₂H₅) to yield a stable iminium ion fragment at m/z 144. Another prominent fragmentation pathway would be the cleavage of the bond between the tertiary nitrogen and the adjacent methylene group, leading to the formation of a stable dipropylaminium cation at m/z 100 [CH₂(N(C₃H₇)₂)]⁺. Further fragmentation of the hydrazide moiety is also expected.

Table 4: Predicted EIMS Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 173 | [C₈H₁₉N₃O]⁺• | Molecular Ion [M]⁺• |

| 144 | [C₇H₁₆N₃O]⁺ | Alpha-cleavage: [M - C₂H₅]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound and its derivatives, LC-MS is instrumental for their identification, quantification, and the characterization of their reaction products. The technique is particularly useful for analyzing compounds in complex mixtures, such as biological fluids or reaction media.

Derivatization with reagents containing a hydrazide or hydrazine (B178648) group is a common strategy to enhance the detection of certain classes of molecules, such as aldehydes, ketones, and carboxylic acids, by LC-MS. nih.govnih.gov For instance, reagents like 2-hydrazinoquinoline (B107646) (HQ) and 2,4-dinitrophenylhydrazine (B122626) (DNPH) are employed to react with carbonyl and carboxyl groups, thereby improving chromatographic retention and ionization efficiency. nih.gov This principle can be reversed, where this compound itself or its derivatives could be analyzed, or they could be used as derivatizing agents for other molecules of interest.

The general workflow involves injecting the sample into an LC system, where the components are separated based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of the elemental composition of the parent compound and its fragments. nih.gov

Detailed Research Findings:

In a typical LC-MS analysis of a derivative of this compound, such as a Schiff base formed by its reaction with an aldehyde, the chromatogram would show a peak at a specific retention time corresponding to the derivative. The mass spectrum for this peak would exhibit the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of the derivative. Tandem mass spectrometry (MS/MS) experiments would involve selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which provide structural information about the molecule.

Below is a hypothetical data table illustrating the kind of data that would be obtained from an LC-MS/MS analysis of a hypothetical derivative, "2-(Dipropylamino)-N'-(phenylmethylene)acetohydrazide".

| Parameter | Value | Interpretation |

| Retention Time (t_R) | 5.8 min | Time taken for the compound to elute from the LC column. |

| Parent Ion [M+H]⁺ (m/z) | 262.1914 | Mass-to-charge ratio of the protonated molecule, confirming the molecular weight. |

| Major Fragment Ions (m/z) | 174.1492, 118.1175, 91.0546 | Characteristic fragments providing structural information. For example, 91.0546 could correspond to the benzyl (B1604629) fragment [C₇H₇]⁺. |

Fast Atom Bombardment Mass Spectrometry (FAB+-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used for analyzing non-volatile and thermally labile compounds. wikipedia.orgcreative-proteomics.com In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgcreative-proteomics.com This process desorbs and ionizes the sample molecules, primarily forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. wikipedia.org

This technique is particularly well-suited for polar compounds like hydrazides and their derivatives, which may be difficult to analyze by other mass spectrometry techniques that require volatilization. creative-proteomics.com FAB-MS can be used to determine the molecular weight of this compound and its derivatives, and in some cases, provide structural information through the analysis of fragment ions that may be formed. nih.govtaylorfrancis.com

Detailed Research Findings:

The following table presents hypothetical FAB+-MS data for this compound.

| Matrix | Observed Ion (m/z) | Relative Intensity (%) | Assignment |

| Glycerol | 188.1758 | 100 | [M+H]⁺ |

| Glycerol | 280.2123 | 15 | [M+Glycerol+H]⁺ |

| 3-Nitrobenzyl alcohol | 188.1758 | 100 | [M+H]⁺ |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. masterorganicchemistry.com This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. masterorganicchemistry.com The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, which are characteristic of a molecule's electronic structure. mdpi.com

For this compound and its derivatives, UV-Vis spectroscopy can provide valuable information about their electronic transitions. The presence of chromophores, such as carbonyl groups and any conjugated systems formed in its derivatives (e.g., C=N in hydrazones), will give rise to distinct absorption bands. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. mdpi.com

Detailed Research Findings:

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) would be expected to show absorption bands corresponding to n → π* and π → π* transitions of the carbonyl group. Upon derivatization, for example, by forming a hydrazone with an aromatic aldehyde, a new, more intense absorption band at a longer wavelength is expected due to the extended conjugation of the π-electron system. This bathochromic (red) shift is a clear indicator of the formation of the derivative.

Here is a hypothetical data table summarizing the expected UV-Vis absorption data for this compound and a derivative.

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| This compound | Ethanol | ~210 | ~8,000 | π → π* (C=O) |

| This compound | Ethanol | ~280 | ~50 | n → π* (C=O) |

| 2-(Dipropylamino)-N'-(4-nitrobenzylidene)acetohydrazide | Ethanol | ~350 | ~25,000 | π → π* (conjugated system) |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. uchicago.edu This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the structure and properties of a molecule. nih.govnih.gov

For this compound and its derivatives, obtaining a single crystal suitable for SCXRD analysis would allow for the complete elucidation of its molecular conformation and supramolecular assembly in the solid state. nih.govresearchgate.net The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N) in the acetohydrazide moiety suggests that these molecules are likely to form intricate hydrogen-bonded networks. nih.gov

Detailed Research Findings:

While a crystal structure for this compound itself is not publicly available, analysis of similar hydrazide structures reveals common structural motifs. nih.govnih.gov We can anticipate that the molecule would adopt a specific conformation to minimize steric hindrance from the propyl groups and to maximize favorable intermolecular interactions. The crystal packing would likely be dominated by hydrogen bonds involving the hydrazide group, potentially forming chains or dimeric structures.

Below is a hypothetical table of crystallographic data for a derivative, "N'-(4-chlorobenzylidene)-2-(dipropylamino)acetohydrazide," which is representative of what would be obtained from an SCXRD study.

| Parameter | Value |

| Chemical Formula | C₁₅H₂₂ClN₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 11.789 |

| β (°) | 98.54 |

| V (ų) | 1823.4 |

| Z | 4 |

| R-factor | 0.045 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. americanpharmaceuticalreview.com It provides a unique "fingerprint" of a crystalline phase based on the diffraction pattern produced when a powdered sample is irradiated with X-rays. rsc.orgmdpi.com PXRD is widely used for phase identification, determination of phase purity, and analysis of polymorphism. mdpi.commdpi.com

In the context of this compound and its derivatives, PXRD is a valuable tool for routine characterization of the bulk solid material. americanpharmaceuticalreview.com It can be used to confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern obtained from a known pure sample or calculated from single-crystal X-ray diffraction data. mdpi.com Furthermore, PXRD is crucial for studying potential polymorphic forms of the compound, which may exhibit different physical properties.

Detailed Research Findings:

A PXRD pattern of a crystalline sample of this compound would show a series of diffraction peaks at specific angles (2θ), with characteristic intensities. The positions and intensities of these peaks are determined by the crystal lattice of the compound. Any variation in the crystalline form (polymorphism) would result in a different PXRD pattern. rsc.org

The following table presents hypothetical PXRD data for a crystalline form of this compound.

| **2θ (°) ** | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 65 |

| 21.1 | 4.21 | 70 |

| 25.9 | 3.44 | 50 |

Advanced Spectroscopic and Analytical Techniques

The comprehensive characterization of this compound and its derivatives is accomplished through a suite of advanced spectroscopic and analytical techniques. These methods provide fundamental insights into the electronic properties, thermal stability, and elemental composition of these compounds, which are crucial for confirming their identity, purity, and structural integrity.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying compounds with one or more unpaired electrons. nih.govresearchgate.net While this compound itself is not a radical, ESR spectroscopy becomes highly relevant in the study of its potential radical species or its metal complexes. The technique measures the transition between electron spin energy levels in the presence of a magnetic field. researchgate.net

ESR spectroscopy is particularly useful for investigating oxidation and reduction processes, reaction kinetics, and examining the active sites of metalloproteins. nih.gov In the context of this compound derivatives, ESR can be employed to study:

Free Radicals: Radicals can be generated from hydrazide derivatives, such as the corresponding hydrazyl radical (R-CO-N•-NH2). An ESR study of γ-irradiated single crystals of cyanoacetyl hydrazide, for instance, indicated the formation of the corresponding hydrazyl radical where a significant portion of the unpaired spin density is on the α-nitrogen atom. elsevierpure.com

Transition Metal Complexes: When this compound acts as a ligand to form complexes with transition metals like copper(II), the resulting complexes are often paramagnetic and thus ESR active. The ESR spectra of such complexes provide detailed information about the coordination environment and the nature of the metal-ligand bonding. tandfonline.comnih.gov

The ESR spectra of copper(II) complexes with various acylhydrazines have been studied, revealing details about their geometry. tandfonline.comnih.govresearchgate.net For example, the trend g|| > g⊥ > ge (where ge is the g-factor for a free electron) in copper(II) complexes suggests the presence of the unpaired electron in the dx2-y2 orbital of the copper(II) ion. tandfonline.comnih.gov

Below is a hypothetical data table illustrating typical ESR parameters that could be observed for a copper(II) complex of a this compound derivative.

This table is illustrative and presents plausible data based on typical values for similar copper(II) complexes.

Thermogravimetric Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the physical and chemical changes that occur in a substance as a function of temperature. abo.fi TGA measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition, and composition. libretexts.org DTA measures the temperature difference between a sample and an inert reference, indicating whether a process is exothermic or endothermic. abo.fi

The combination of TGA and DTA offers a comprehensive understanding of a material's thermal behavior. abo.fi For this compound and its derivatives, TGA/DTA can determine:

The presence of solvent or water molecules and their removal temperature.

The decomposition temperature range, indicating the thermal stability of the compound.

The number of decomposition steps and the nature of the residue.

For instance, the TGA of some hydrazine derivatives shows distinct decomposition stages, which can be correlated to the loss of specific fragments of the molecule. researchgate.net The TGA/DTA curves for a pyridazinone derivative revealed that the compound is thermostable up to its melting point. nih.gov

The following table presents hypothetical TGA/DTA data for this compound.

| Compound | Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Assignment |

| This compound | 180-250 | 45.2 | 230 (endo) | Decomposition step 1 |

| 250-400 | 35.8 | 350 (exo) | Decomposition step 2 | |

| >400 | 20.0 (residue) |

This table is illustrative, presenting a plausible thermal decomposition profile.

Elemental Microanalysis (CHNS)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. mdpi.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound. nih.govresearchgate.net By comparing the experimentally found percentages with the calculated values based on the proposed molecular formula, the purity and identity of the compound can be confirmed. nih.govresearchgate.net

The process typically involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified. researchgate.net

For this compound (C₈H₁₉N₃O) and its derivatives, elemental analysis provides the definitive confirmation of their composition.

The table below shows the calculated elemental composition for this compound and a hypothetical derivative, alongside illustrative "found" values that would be expected from experimental analysis.

| Compound | Formula | Analysis | Calculated (%) | Found (%) |

| This compound | C₈H₁₉N₃O | C | 55.46 | 55.42 |

| H | 11.05 | 11.09 | ||

| N | 24.26 | 24.22 | ||

| N'-acetyl-2-(dipropylamino)acetohydrazide | C₁₀H₂₁N₃O₂ | C | 55.79 | 55.75 |

| H | 9.83 | 9.88 | ||

| N | 19.52 | 19.49 |

The "Found" values are illustrative and represent typical experimental results that are in close agreement with the calculated values.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of molecular systems based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. ekb.egnih.gov This process involves minimizing the energy of the molecule with respect to all its geometrical parameters. For 2-(Dipropylamino)acetohydrazide, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation. irjweb.com The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is found, which is confirmed as a true minimum by ensuring the absence of imaginary vibrational frequencies. researchgate.netstrath.ac.uk

The resulting optimized structure would reveal the spatial orientation of the dipropylamino group relative to the acetohydrazide backbone. It is anticipated that the geometry would be influenced by steric hindrance between the propyl groups and the potential for intramolecular hydrogen bonding involving the hydrazide moiety.

Table 1: Illustrative Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| N-N Bond Length | ~1.39 Å |

| C-N (amide) Bond Length | ~1.34 Å |

| N-C (propyl) Bond Length | ~1.47 Å |

| C-C-N Bond Angle | ~112° |

| O=C-N Bond Angle | ~122° |

| Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules. |

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to these specific motions. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the amide group, N-H stretching and bending of the hydrazide, and various C-H and C-N stretching and bending modes from the dipropylamino group. This analysis provides a theoretical fingerprint of the molecule that can be used to interpret experimental spectroscopic data.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Electronic structure analysis provides a detailed picture of this arrangement and its implications for reactivity.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. nih.govbfwpub.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.comnih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the hydrazide and the amino group, which possess lone pairs of electrons. The LUMO is likely to be centered around the carbonyl group (C=O), which is electron-deficient.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

| Note: These are representative energy values based on calculations for similar organic molecules. Actual values would depend on the specific computational method and basis set used. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.netmdpi.com It is plotted onto the electron density surface and color-coded to indicate different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. rsc.org

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atoms would also exhibit regions of negative potential. In contrast, the hydrogen atoms of the N-H groups would show a positive electrostatic potential, making them potential sites for hydrogen bonding. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netirjweb.com These descriptors provide a more quantitative measure of the concepts described by FMO theory.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors for this compound would provide a comprehensive profile of its expected chemical behavior, such as its tendency to participate in reactions as an electron donor or acceptor.

Table 3: Illustrative Global Chemical Reactivity Descriptors for this compound

| Descriptor | Illustrative Value (eV) |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

| Chemical Softness (S) | 0.35 |

| Electrophilicity Index (ω) | 2.34 |

| Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2 and are for conceptual purposes. |

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. For this compound, a molecule with both hydrogen-bonding capabilities and hydrophobic alkyl chains, understanding these interactions is key to predicting its crystal structure and polymorphism.

Hydrogen Bonding Network Analysis

Due to the presence of the hydrazide functional group (-CONHNH2), this compound can act as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen atoms). In the crystalline form of related simple hydrazides, such as acetohydrazide, molecules are known to be linked by intermolecular N-H···O hydrogen bonds, forming stable networks. ekb.eg For this compound, it is anticipated that similar hydrogen bonding motifs would be prominent.

Table 1: Predicted Hydrogen Bond Parameters for a Hypothetical this compound Dimer

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| N-H (amine) | H | O=C | ~1.02 | ~1.8-2.2 | ~2.8-3.2 | ~150-170 | - |

| N-H (amide) | H | N (amine) | ~1.01 | ~2.0-2.4 | ~3.0-3.4 | ~140-160 | - |

Note: This table is hypothetical and for illustrative purposes, as specific experimental or computational data for this compound is not publicly available. The values are based on typical hydrogen bond geometries found in related structures.

Solvent Effects on Chemical Reactivity Descriptors

The chemical reactivity of a molecule can be significantly influenced by its solvent environment. Conceptual Density Functional Theory (DFT) provides a framework to quantify reactivity through various descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity. researchgate.netscielo.org.mxresearchgate.net

The polarity of the solvent can alter the electronic distribution within the this compound molecule, thereby changing the values of these reactivity descriptors. For instance, polar solvents are known to stabilize charged or highly polar states, which can affect reaction pathways. researchgate.netmdpi.com

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of different solvents. scielo.org.mx For this compound, one would expect that in polar solvents, the HOMO-LUMO gap might change compared to the gas phase or non-polar solvents, indicating an alteration in its kinetic stability and reactivity. For example, a decrease in the HOMO-LUMO gap would suggest increased reactivity. Studies on related compounds have shown that solvent polarity can indeed modulate electronic properties and influence reaction mechanisms. nih.gov

Table 2: Illustrative Solvent Effects on a Hypothetical Molecule's Reactivity Descriptors (Calculated via DFT)

| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Potential (μ) | Hardness (η) | Electrophilicity (ω) |

| Gas Phase | 1 | - | - | - | - | - | - |

| n-Hexane | 1.88 | - | - | - | - | - | - |

| Ethanol (B145695) | 24.55 | - | - | - | - | - | - |

| Water | 78.39 | - | - | - | - | - | - |

Note: This table is illustrative and intended to show the type of data that would be generated from a computational study. Specific values for this compound are not available in the searched literature.

Coordination Chemistry of 2 Dipropylamino Acetohydrazide As a Ligand

Ligand Design Principles and Donor Atom Characteristics

The design of a ligand is crucial as its structural and electronic properties dictate the geometry, stability, and reactivity of the resulting metal complex. 2-(Dipropylamino)acetohydrazide possesses several key features that define its behavior as a ligand.

The hydrazide moiety (-CONHNH₂) is the primary site for coordination. It contains multiple potential donor atoms: the carbonyl oxygen, the terminal amino nitrogen (NH₂), and the secondary amide nitrogen (NH). This allows the ligand to coordinate to metal ions in several ways. Hydrazide ligands can undergo keto-enol tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen, creating a C=N-OH group. This flexibility enables them to act as neutral or anionic ligands and coordinate in either a monodentate, bidentate, or polydentate fashion. researchgate.netjocpr.com

The most common coordination mode for hydrazide ligands is as a bidentate chelate, bonding through the carbonyl oxygen and the primary amino nitrogen atom. researchgate.netmdpi.com In its enol form, the ligand can coordinate through the enolic oxygen and the azomethine nitrogen atom. jocpr.comresearchgate.net The presence of the dipropylamino group [-(CH₂CH₂CH₃)₂] influences the ligand's properties by introducing steric bulk and affecting its electronic characteristics. solubilityofthings.com This bulky group can influence the stereochemistry of the resulting metal complexes and modulate their solubility and reactivity. solubilityofthings.com

Complexation with Transition Metals

Hydrazide derivatives readily form complexes with a wide range of transition metals, including copper(II), nickel(II), cobalt(II), manganese(II), and iron(III). researchgate.netkoreascience.krresearchgate.net The interaction between this compound and these metals leads to the formation of coordination compounds with diverse structures and properties.

The synthesis of transition metal complexes with hydrazide ligands typically involves a direct reaction between the ligand and a metal salt in a suitable solvent. researchgate.net A general procedure involves dissolving the this compound ligand in an organic solvent, such as ethanol (B145695) or methanol. jocpr.comjocpr.com A solution of the desired metal salt (e.g., chloride, nitrate, or acetate) in the same or a different solvent is then added to the ligand solution. jocpr.comsemanticscholar.org

The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. jocpr.comjocpr.com Upon cooling, the solid metal complex precipitates out of the solution and can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. semanticscholar.org The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. jocpr.com

Table 1: General Synthesis Conditions for Hydrazide-Metal Complexes

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | Hydrazide Ligand, Metal Salt (e.g., MCl₂, M(NO₃)₂, M(OAc)₂) | jocpr.comsemanticscholar.org |

| Solvent | Ethanol, Methanol, or other suitable organic solvents | jocpr.comjocpr.com |

| Reaction Condition | Refluxing for several hours | jocpr.comjocpr.com |

Once synthesized, the structure and properties of the coordination compounds are elucidated using a variety of analytical and spectroscopic techniques.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the complex, which helps in confirming the empirical formula and the metal-to-ligand ratio. researchgate.netkoreascience.kr

Molar Conductance Measurements: Measured in a solvent like DMSO, the molar conductivity helps to determine whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice, thus distinguishing between electrolytic and non-electrolytic complexes. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the coordination mode of the ligand. A shift in the stretching frequency of the carbonyl group (νC=O) to a lower wavenumber in the complex spectrum compared to the free ligand indicates coordination through the carbonyl oxygen. mdpi.comresearchgate.net Similarly, changes in the N-H stretching and bending vibrations can confirm the involvement of the nitrogen atoms in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The positions and patterns of the d-d transition bands are characteristic of specific geometries, such as octahedral or tetrahedral. researchgate.netsemanticscholar.org

Magnetic Susceptibility Measurements: These measurements help to determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons on the metal ion and, consequently, its oxidation state and the geometry of the complex. researchgate.netsemanticscholar.org

Table 2: Key Spectroscopic Data for Characterizing Hydrazide Complexes

| Technique | Observed Change Upon Complexation | Interpretation | Source(s) |

|---|---|---|---|

| IR Spectroscopy | Shift of ν(C=O) to lower frequency | Coordination via carbonyl oxygen | mdpi.comresearchgate.net |

| IR Spectroscopy | Appearance of new bands in the low-frequency region | Formation of M-N and M-O bonds | researchgate.net |

| UV-Vis Spectroscopy | Presence of specific d-d transition bands | Indication of coordination geometry (e.g., octahedral, tetrahedral) | researchgate.netsemanticscholar.org |

The geometry of a metal complex is determined by the coordination number of the central metal ion. csbsju.edu For transition metal complexes involving hydrazide ligands, several geometries are common, influenced by the metal ion, its oxidation state, and the steric and electronic properties of the ligand. libretexts.org

Octahedral Geometry: With a coordination number of six, octahedral is one of the most common geometries. semanticscholar.orgresearchgate.net This can be achieved, for example, when two tridentate hydrazide ligands or three bidentate ligands coordinate to the metal center. Often, a combination of bidentate hydrazide ligands and other monodentate ligands (like water or chloride ions) fills the six coordination sites. koreascience.krsemanticscholar.org

Tetrahedral and Square Planar Geometries: A coordination number of four can result in either a tetrahedral or a square planar geometry. csbsju.edulibretexts.org Tetrahedral geometry is often favored due to reduced steric crowding. csbsju.edu However, for certain metal ions with a d⁸ electron configuration (like Ni(II) or Pd(II)), the square planar geometry can be electronically favored. libretexts.org

Distorted Geometries: Often, the resulting geometries are not perfect polyhedra but are distorted. For example, copper(II) complexes frequently exhibit distorted octahedral or square pyramidal geometries due to the Jahn-Teller effect. researchgate.netresearchgate.net

The specific stereochemistry of complexes with this compound would be significantly influenced by the steric hindrance from the bulky dipropylamino groups, potentially favoring less crowded arrangements.

Applications of Hydrazide-Based Ligands in Catalysis

Metal complexes derived from hydrazide and hydrazone ligands have demonstrated significant potential as catalysts in various organic transformations. researchgate.netgrafiati.com The versatility of these ligands allows for the fine-tuning of the electronic and steric environment around the metal center, which is crucial for catalytic activity.

Hydrazide-based palladium complexes have been successfully employed as catalysts in C-C coupling reactions, such as the Heck and Suzuki reactions. researchgate.net These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds. Nickel(II) complexes have also been shown to catalyze C-N coupling reactions. organic-chemistry.org Furthermore, molybdenum(VI) complexes with hydrazone ligands have been investigated as catalysts for the epoxidation of olefins, an important industrial process. grafiati.com While specific catalytic applications for this compound complexes are not widely reported, the general catalytic activity of related hydrazide complexes suggests potential utility in these areas. researchgate.net

Formation of Coordination Polymers and Supramolecular Architectures

When a ligand possesses multiple coordination sites capable of bridging between metal centers, the formation of extended one-, two-, or three-dimensional structures known as coordination polymers can occur. mdpi.com Hydrazide ligands, with their multiple donor atoms, can act as such linkers.

For instance, a nickel(II) complex with 2-(4-bromophenoxy)acetohydrazide (B95197) has been shown to form a polymeric chain structure where chloride ions act as bridges between adjacent nickel centers. mdpi.com In this structure, the hydrazide ligand coordinates in a bidentate fashion to each metal ion. mdpi.com Similarly, ligands containing additional coordinating groups, such as pyridine (B92270) rings, can lead to the self-assembly of intricate supramolecular architectures and coordination polymers, where the final structure is guided by the coordination preferences of the metal ion and the geometry of the organic linker. strath.ac.ukresearcher.life The ability of the hydrazide moiety to participate in hydrogen bonding also plays a critical role in stabilizing these extended networks. strath.ac.uk Given these precedents, this compound could potentially form coordination polymers, particularly if coordinated with anions that can act as bridging ligands.

Applications in Advanced Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

Research into analogous compounds, such as those derived from piperidine (B6355638) and morpholine, which are cyclic dialkylamines, demonstrates their utility in constructing molecules with potential biological activity. For instance, hydrazide derivatives of N-piperidinyl and N-morpholinyl acetic acids have been synthesized through the condensation of the corresponding esters with hydrazine (B178648) hydrate. nih.gov These hydrazides serve as key intermediates that can be further elaborated. For example, they can be reacted with aldehydes and ketones to form hydrazones, a common structural motif in pharmacologically active compounds. nih.gov

While direct examples of the incorporation of 2-(Dipropylamino)acetohydrazide into large, complex natural products are not extensively documented in publicly available literature, the synthetic strategies employed with its analogs suggest a high potential for such applications. The dipropyl groups can impart increased lipophilicity to a target molecule, potentially influencing its interaction with biological membranes or protein binding sites.

Catalytic Applications in Organic Transformations

The catalytic potential of this compound and its derivatives is an area of growing interest. The presence of both a basic tertiary amine and a nucleophilic hydrazide group within the same molecule suggests possible applications in cooperative catalysis, where both functionalities participate in the catalytic cycle.

Although specific catalytic applications of this compound itself are not widely reported, studies on related hydrazide-containing compounds provide a basis for its potential use. For example, metal complexes of hydrazone ligands derived from 2-(phenylamino)acetohydrazide have been synthesized and characterized. These complexes, featuring transition metals like copper, nickel, and cobalt, exhibit catalytic activity in various transformations. The dialkylamino group in this compound could serve to modulate the electronic and steric properties of such metal complexes, thereby fine-tuning their catalytic efficacy and selectivity.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The hydrazide functionality is a well-established precursor for the synthesis of a wide variety of heterocyclic systems, and this compound is well-suited for this purpose.

The reaction of acetohydrazides with various electrophiles can lead to the formation of five- and six-membered rings. For instance, the condensation of acetohydrazides with 1,3-dicarbonyl compounds is a common method for the synthesis of pyrazoles. Similarly, reaction with isothiocyanates can yield thiadiazole derivatives.

A study on hydrazide derivatives of N-piperidinyl and N-morpholinyl acetic acids has shown their successful conversion into various heterocyclic structures. nih.gov This suggests that this compound could be a valuable precursor for a range of N-heterocycles bearing a dipropylaminomethyl substituent. This substituent could influence the physical and biological properties of the resulting heterocyclic compounds.

Development of Novel Synthetic Reagents

The reactivity of the hydrazide group allows for the transformation of this compound into a variety of novel synthetic reagents. The development of such reagents can open up new avenues for chemical transformations.

One potential application is in the generation of N-acyl-N'-aminonitrenes, which are highly reactive intermediates that can undergo a variety of transformations, including insertion and rearrangement reactions. Furthermore, oxidation of the hydrazide can lead to the formation of acyl-diazene intermediates, which have been used in a range of synthetic applications.

Structure Reactivity Relationship Srr Studies in 2 Dipropylamino Acetohydrazide Derivatives

Influence of the Dipropylamino Group on Chemical Reactivity

The dipropylamino group, a dialkylamino substituent, significantly modulates the electronic and steric properties of the 2-(dipropylamino)acetohydrazide molecule. This group generally acts as an electron-donating group (EDG) through the inductive effect (+I) of the alkyl chains. This electron-donating nature increases the electron density on the adjacent methylene (B1212753) carbon and, by extension, can influence the reactivity of the hydrazide moiety.

In related systems, such as 2-(dialkylamino)tetralins, the dipropylamino substituent has been shown to be crucial for receptor affinity and agonist activity, highlighting the importance of its size and basicity in molecular interactions. nih.gov For instance, in a series of 2-(dipropylamino)tetralin derivatives, the nature of a substituent at another position was found to be critical for in vivo activity, but the dipropylamino group itself was a constant feature for high-affinity binding. nih.gov This suggests that in this compound, the dipropylamino group likely plays a defining role in its interactions with other molecules.

The reactivity of the core acetohydrazide structure is well-established. Hydrazides are versatile intermediates in organic synthesis, known to participate in reactions such as the formation of hydrazones with aldehydes and ketones. chemicalbook.com The terminal -NH2 group of the hydrazide is typically the most nucleophilic site. The presence of the dipropylamino group at the alpha-position is expected to influence the nucleophilicity of both the terminal amino group and the amide nitrogen of the hydrazide through electronic effects.

Effects of Substituents on Reaction Outcomes

The introduction of substituents onto the this compound scaffold can dramatically alter reaction pathways and product distributions. Substituents can be introduced at several positions, including on the propyl chains or by replacing one of the propyl groups with another functional group. The nature of these substituents, whether electron-donating or electron-withdrawing, will have a profound impact on the molecule's reactivity.

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic systems, and similar principles can be applied to aliphatic systems like this compound. wikipedia.org Electron-withdrawing groups (EWGs) would decrease the electron density across the molecule, potentially reducing the nucleophilicity of the hydrazide moiety and making the protons on the alpha-carbon more acidic. Conversely, additional electron-donating groups would enhance the nucleophilicity.

In studies of salicylaldehyde (B1680747) hydrazone derivatives, the position of substituents was shown to have a significant effect on the properties of the molecule, such as the strength of intramolecular hydrogen bonds. nih.govacs.org This highlights that not only the nature of the substituent but also its position is crucial in determining the chemical properties and reactivity. For example, a substituent's ability to engage in resonance or inductive effects can either stabilize or destabilize reaction intermediates, thereby favoring one reaction pathway over another. nih.gov

The following table summarizes the expected effects of different classes of substituents on the reactivity of this compound based on general principles of organic chemistry:

| Substituent Type | Position of Substitution | Expected Effect on Reactivity |

| Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) | On the propyl chains | Decreased nucleophilicity of the dipropylamino nitrogen and the hydrazide moiety. Increased acidity of α-protons. |

| Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) | On the propyl chains | Increased nucleophilicity of the dipropylamino nitrogen and the hydrazide moiety. |